5-propyl-3-trifluoromethyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocyclic Chemistry
Pyrazole is an aromatic heterocyclic organic compound featuring a five-membered ring composed of three carbon atoms and two adjacent nitrogen atoms. globalresearchonline.netnumberanalytics.comwikipedia.org This structural arrangement confers a unique set of properties. The pyrazole ring system is aromatic, with a delocalized 6π-electron system, which imparts considerable stability. chemicalbook.com The two nitrogen atoms within the ring are distinct: one is a "pyrrole-like" nitrogen, which is a proton donor, and the other is a "pyridine-like" nitrogen, which acts as a proton acceptor. encyclopedia.pubmdpi.com This feature allows pyrazole derivatives to participate in hydrogen bonding, a critical interaction in many biological systems. biosynce.com
The synthesis of the pyrazole core is well-established, with the Knorr pyrazole synthesis being a classic and widely used method. This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, often under acidic conditions, to form the pyrazole ring. slideshare.netchemhelpasap.comslideshare.netjk-sci.comyoutube.com The versatility of this and other synthetic routes allows for the introduction of a wide array of substituents onto the pyrazole ring, enabling the fine-tuning of its chemical and biological properties. ijraset.com
The Role and Impact of Trifluoromethylation in Organic Chemistry
Trifluoromethylation is a chemical process that introduces a trifluoromethyl (-CF3) group into an organic molecule. wikipedia.org This functional group is prized in organic and medicinal chemistry for its ability to significantly and often beneficially alter a molecule's properties. mdpi.comhovione.com The -CF3 group is strongly electron-withdrawing and is one of the most lipophilic substituents, which can enhance a molecule's ability to cross biological membranes. mdpi.comresearchgate.netresearchgate.net
One of the most significant impacts of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism in biological systems. mdpi.com This can increase the half-life and bioavailability of a drug candidate. researchgate.net The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chlorine to improve steric and electronic properties. wikipedia.org The incorporation of -CF3 groups has been a key strategy in the development of numerous successful pharmaceuticals and agrochemicals. mdpi.com
Table 1: Impact of Trifluoromethyl Group on Molecular Properties
| Property | Effect of -CF3 Introduction | Rationale |
| Lipophilicity | Increases | High hydrophobicity of the fluorine atoms. |
| Metabolic Stability | Increases | High bond energy of the C-F bond resists metabolic cleavage. mdpi.com |
| Binding Affinity | Can enhance | Strong electron-withdrawing nature can alter electronic interactions with biological targets. mdpi.com |
| Acidity/Basicity | Increases acidity of nearby protons; decreases basicity of nearby atoms. | Strong inductive electron-withdrawing effect. wikipedia.org |
| Permeability | Can improve | Enhanced lipophilicity facilitates passage through biological membranes. mdpi.com |
Importance of the Pyrazole Scaffold in Contemporary Chemical Research
The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comtandfonline.com This distinction is due to its presence in a multitude of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netnumberanalytics.commdpi.comnih.govnih.govacademicstrive.com The metabolic stability of the pyrazole ring, combined with its synthetic tractability, makes it an attractive core for drug discovery programs. nih.gov
The significance of the pyrazole scaffold is underscored by its incorporation into numerous FDA-approved drugs. These medications span a wide range of therapeutic areas, demonstrating the versatility of the pyrazole core in interacting with diverse biological targets. nih.govnih.govmdpi.com For instance, pyrazole-containing drugs are used as anti-inflammatory agents, kinase inhibitors for cancer therapy, and anticoagulants. nih.govmdpi.comnih.gov This proven track record in successful drug development continues to fuel research into novel pyrazole derivatives. ias.ac.in
Table 2: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Area |
| Celecoxib | Anti-inflammatory (NSAID) nih.gov |
| Ruxolitinib | Anticancer (JAK inhibitor) mdpi.com |
| Apixaban | Anticoagulant nih.govmdpi.com |
| Crizotinib | Anticancer (ALK/ROS1 inhibitor) mdpi.com |
| Encorafenib | Anticancer (BRAF inhibitor) mdpi.com |
| Pirtobrutinib | Anticancer (BTK inhibitor) mdpi.comnih.gov |
| Asciminib | Anticancer (BCR-ABL1 inhibitor) mdpi.comnih.gov |
Contextualizing 5-propyl-3-trifluoromethyl-1H-pyrazole within Fluorinated Pyrazole Systems
The compound this compound is a specific molecule that embodies the strategic combination of the pyrazole scaffold and trifluoromethylation. evitachem.com Its structure consists of the core 1H-pyrazole ring, substituted at the 3-position with a trifluoromethyl group and at the 5-position with a propyl group.
General synthetic strategies for preparing 3-trifluoromethylpyrazoles often involve the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. tandfonline.comacs.org Other modern methods, such as three-component coupling reactions or cycloadditions, have also been developed to provide regioselective access to these valuable structures. acs.orgresearchgate.netresearchgate.netthieme-connect.com Research into this compound and related compounds explores their potential applications in various fields, including pharmaceutical development as potential anti-inflammatory or analgesic agents, and in agricultural chemistry as precursors for new agrochemicals. evitachem.comontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9F3N2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
5-propyl-3-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H9F3N2/c1-2-3-5-4-6(12-11-5)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
SGVOGAMSXGTMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NN1)C(F)(F)F |
Origin of Product |
United States |
Chemical Transformations and Functionalization of 5 Propyl 3 Trifluoromethyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. In 3,5-disubstituted pyrazoles such as 5-propyl-3-trifluoromethyl-1H-pyrazole, the C4 position is the most electron-rich and sterically accessible site, and thus the primary target for electrophiles. researchgate.net The electron-withdrawing nature of the trifluoromethyl group at C3 deactivates the ring slightly but directs substitution to the C4 position.
Halogenation at Peripheral Positions
Halogenation of the pyrazole core is a fundamental transformation that provides valuable intermediates for further functionalization, particularly for cross-coupling reactions. The introduction of a halogen atom at the C4 position of trifluoromethyl-substituted pyrazoles is a well-established and efficient process.
Studies on analogous compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, have demonstrated that bromination proceeds smoothly using N-bromosuccinimide (NBS) under mild conditions to yield the 4-bromo derivatives exclusively. enamine.netresearchgate.net Similarly, iodination can be achieved regioselectively at the C4 position. For 1-aryl-3-CF3-pyrazoles, treatment with elemental iodine (I₂) in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) affords the 4-iodo derivatives in a highly selective manner. nih.gov These methodologies are expected to be directly applicable to this compound.
| Starting Material Analogue | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Not Specified | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | High | enamine.netresearchgate.net |
| 1-Aryl-3-trifluoromethyl-1H-pyrazole | I₂, Ceric Ammonium Nitrate (CAN) | Not Specified | 1-Aryl-4-iodo-3-trifluoromethyl-1H-pyrazole | High | nih.gov |
Introduction of Diverse Functional Groups (e.g., Carbonyl, Carboxylic, Sulfonyl)
While direct electrophilic introduction of carbonyl, carboxylic, or sulfonyl groups onto the pyrazole ring is less common, these functionalities are typically installed via a two-step process involving initial metalation or halogenation of the ring followed by reaction with a suitable electrophile. For instance, after lithiation of the pyrazole ring, quenching the resulting organolithium species with an appropriate reagent can introduce these groups.
Research on 1-methyl-3-(trifluoromethyl)-1H-pyrazole has shown that after lithiation, reaction with electrophiles like N,N-dimethylformamide (DMF) or carbon dioxide (CO₂) can introduce aldehyde and carboxylic acid groups, respectively. enamine.netresearchgate.net Similarly, reaction with sulfur dioxide (SO₂) followed by an oxidative workup can yield a sulfonyl chloride group. enamine.netresearchgate.net This strategy, which relies on the generation of a nucleophilic pyrazole species, is a powerful method for accessing a variety of functionalized derivatives.
Metalation and Cross-Coupling Strategies
Modern synthetic chemistry heavily relies on metalation and cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These strategies are highly effective for the functionalization of trifluoromethyl-substituted pyrazoles.
Directed Metalation (e.g., Lithiation, Direct Ortho-Metalation)
Directed metalation involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent. The position of metalation is guided by the most acidic proton or by a directing group. For this compound, direct lithiation is anticipated to occur at the C5 position due to the directing effect of the N1-H proton and the electron-withdrawing trifluoromethyl group. However, studies on N-substituted analogues provide clearer examples.
In 1-aryl-3-CF3-1H-pyrazoles, treatment with n-butyllithium (n-BuLi) results in exclusive deprotonation at the C5 position, generating a 5-lithiated species that can be trapped with various electrophiles, such as elemental iodine. nih.gov An alternative approach is a halogen-metal exchange, where a 4-bromo-substituted pyrazole is treated with an organolithium reagent to generate a 4-lithiated pyrazole. enamine.netresearchgate.netthieme-connect.com This intermediate can then be functionalized. For example, the 4-lithiated species derived from 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole can be reacted with various electrophiles to introduce functional groups at the C4 position. enamine.netresearchgate.net
| Strategy | Starting Material Analogue | Reagent | Intermediate | Subsequent Reaction Example | Reference |
|---|---|---|---|---|---|
| Directed Lithiation | 1-Aryl-3-trifluoromethyl-1H-pyrazole | n-BuLi | 1-Aryl-5-lithio-3-trifluoromethyl-1H-pyrazole | Trapping with I₂ to yield 5-iodo derivative | nih.gov |
| Halogen-Metal Exchange | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | n-BuLi | 4-Lithio-1-methyl-5-(trifluoromethyl)-1H-pyrazole | Trapping with DMF to yield corresponding aldehyde | enamine.netresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
Halogenated pyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. Both Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are highly effective.
4-Iodo and 5-iodo-1-aryl-3-trifluoromethyl-1H-pyrazoles have been successfully employed in Suzuki-Miyaura and Sonogashira reactions. nih.gov For instance, the Suzuki-Miyaura coupling of a 5-iodo-pyrazole with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding 5-aryl derivative. nih.gov Similarly, Sonogashira coupling with terminal alkynes provides access to 5-alkynyl pyrazoles. nih.gov These reactions showcase the utility of halogenated pyrazoles as versatile building blocks for constructing complex molecules. nih.govresearchgate.net
Modifications at the Pyrazole Nitrogen (N-H)
The N-H proton of the pyrazole ring is acidic and can be readily removed by a base, allowing for a wide range of modifications at the N1 position. These N-functionalization reactions are crucial for modulating the compound's physicochemical properties.
Common modifications include N-alkylation, N-arylation, and N-acylation. N-alkylation can be achieved by treating the pyrazole with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. evitachem.com It is important to note that for unsymmetrical 3,5-disubstituted pyrazoles, N-alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylation), which may require separation. Other modifications include reactions with acyl chlorides to form N-acylpyrazoles or with sulfonyl chlorides to produce N-sulfonylpyrazoles. These transformations provide a straightforward route to a diverse library of N-substituted this compound derivatives.
N-Alkylation and N-Arylation Reactions
The unsubstituted nitrogen atom (N1) of the pyrazole ring is nucleophilic and can readily react with electrophiles. N-alkylation and N-arylation are fundamental transformations for this compound, yielding 1,3,5-trisubstituted pyrazoles.
N-Alkylation: This reaction typically involves the deprotonation of the pyrazole N-H with a base, followed by the addition of an alkyl halide. The increased acidity of the N-H proton, due to the electron-withdrawing trifluoromethyl group, facilitates this deprotonation. nih.gov Common methods applicable to this scaffold include using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent. evitachem.com Alternative methods that offer different reaction conditions include acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles, which avoids the need for strong bases. semanticscholar.org
N-Arylation: The introduction of an aryl group at the N1 position generally requires transition-metal catalysis. Copper-catalyzed cross-coupling reactions, such as those using arylboronic acids, are effective for the N-arylation of pyrazoles. nih.gov These methods provide access to a wide array of N-aryl derivatives, which are significant in medicinal chemistry.
Formation of N-Substituted Derivatives
The synthesis of N-substituted derivatives of this compound allows for the modulation of the compound's physicochemical properties. The choice of synthetic route can be tailored to achieve specific substitution patterns and functional groups.
The table below summarizes common methods for the formation of N-substituted pyrazole derivatives, which are applicable to this compound.
| Reaction Type | Electrophile/Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, NaH) in solvent (e.g., DMF, THF) | 1-Alkyl-5-propyl-3-trifluoromethyl-1H-pyrazole | evitachem.com |
| N-Alkylation | Trichloroacetimidates (e.g., R-OC(CCl₃)NH) | Brønsted Acid Catalyst | 1-Alkyl-5-propyl-3-trifluoromethyl-1H-pyrazole | semanticscholar.org |
| Mitsunobu Reaction | Alcohol (R-OH) | DEAD, PPh₃ | 1-Alkyl-5-propyl-3-trifluoromethyl-1H-pyrazole | semanticscholar.org |
| N-Arylation | Arylboronic Acid (Ar-B(OH)₂) | Copper Catalyst | 1-Aryl-5-propyl-3-trifluoromethyl-1H-pyrazole | nih.gov |
Reactivity Profile Influenced by the Trifluoromethyl and Propyl Substituents
The reactivity of the this compound core is a direct consequence of the electronic and steric properties of its substituents.
Electronic Effects of the Trifluoromethyl Group on Ring Reactivity
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the pyrazole ring is profound and primarily occurs through a strong negative inductive effect (-I effect).
Increased Acidity: The -CF₃ group significantly increases the acidity of the N-H proton on the pyrazole ring. nih.gov This makes the proton easier to remove with a base, facilitating N-substitution reactions.
Ring Deactivation: The strong electron-withdrawing nature of the -CF₃ group deactivates the pyrazole ring towards electrophilic aromatic substitution. The electron density at the C4 position, which is typically susceptible to electrophilic attack in pyrazoles, is substantially reduced.
Activation of Adjacent Positions: The -CF₃ group activates the adjacent C3 position for potential nucleophilic attack, although such reactions are less common for the pyrazole ring itself. evitachem.com
The table below outlines the key electronic effects of the trifluoromethyl group.
| Effect | Description | Consequence for Reactivity | Reference |
|---|---|---|---|
| Inductive Effect | Strong electron withdrawal (-I) from the pyrazole ring. | Deactivates the ring towards electrophilic attack. | nih.gov |
| Acidity Enhancement | Increases the acidity of the N1-H proton. | Facilitates deprotonation and subsequent N-functionalization. | nih.gov |
| Regioselectivity | Directs the reactivity of the pyrazole core, making C4 less nucleophilic. | Favors reactions at the nitrogen atoms over electrophilic ring substitution. | mdpi.com |
Steric and Electronic Contributions of the Propyl Moiety
In contrast to the trifluoromethyl group, the propyl group at the C5 position influences the molecule's reactivity through more subtle steric and electronic effects.
Steric Hindrance: The propyl group introduces steric bulk around the C5 and N1 positions. This can influence the regioselectivity of certain reactions, potentially hindering the approach of large reagents to the adjacent N1 nitrogen. In N-alkylation or N-arylation of unsymmetrical pyrazoles, steric factors often control which nitrogen atom is substituted. semanticscholar.org
Physicochemical Properties: The alkyl nature of the propyl group increases the lipophilicity and hydrophobicity of the molecule, which can affect its solubility and interactions with other molecules.
Computational and Theoretical Investigations of 5 Propyl 3 Trifluoromethyl 1h Pyrazole
Tautomerism Studies within the 1H-Pyrazole Framework
A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the pyrazole (B372694) ring can exist in two distinct forms depending on the position of the hydrogen atom on one of the two nitrogen atoms (N1 or N2). This equilibrium can significantly influence the molecule's physical, chemical, and biological properties.
For a 3,5-disubstituted pyrazole such as 5-propyl-3-trifluoromethyl-1H-pyrazole, the annular tautomerism results in two possible isomers: this compound (Tautomer A) and 3-propyl-5-trifluoromethyl-1H-pyrazole (Tautomer B). In Tautomer A, the hydrogen is on the nitrogen atom adjacent to the propyl-substituted carbon, while in Tautomer B, it is adjacent to the trifluoromethyl-substituted carbon. The position of this equilibrium is dictated by the electronic nature of the substituents at the C3 and C5 positions.
The tautomeric equilibrium in 3,5-disubstituted pyrazoles is heavily influenced by the electronic properties of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the stability of the respective tautomers. The propyl group at C5 is a weak electron-donating group through an inductive effect, while the trifluoromethyl group at C3 is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
Theoretical studies on similarly substituted pyrazoles have consistently shown that the tautomer where the electron-withdrawing group is located at the C3 position is energetically more favorable. nih.gov This preference is attributed to the stabilization of the pyrazole ring's electron density distribution. The electron-withdrawing nature of the CF3 group increases the acidity of the adjacent N-H proton, making the alternative tautomer (with the proton on N2) less stable. Conversely, an electron-donating group like a propyl group prefers the C5 position, where it can donate electron density to the ring.
| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| This compound (Tautomer A) | CF3 at C3, Propyl at C5 | 0.00 (Reference) | More Stable |
| 3-propyl-5-trifluoromethyl-1H-pyrazole (Tautomer B) | Propyl at C3, CF3 at C5 | > 1.0 | Less Stable |
Quantum Chemical Characterization
To gain deeper insight into the electronic properties of the more stable tautomer, this compound, quantum chemical calculations are employed. These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting chemical reactivity.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. Calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide accurate geometries and electronic properties. nih.govnih.govnih.gov For this compound, DFT calculations would confirm the planarity of the pyrazole ring and the optimized geometries of the propyl and trifluoromethyl substituents. The calculations would also reveal the distribution of electron density, showing a polarization away from the electron-withdrawing CF3 group and a slight increase in electron density around the propyl group and the pyrazole ring nitrogens.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MESP analysis is expected to show the most negative potential localized on the nitrogen atom at the N2 position, which is not protonated. This region is the primary site for electrophilic attack and hydrogen bond acceptance. The area around the highly electronegative fluorine atoms of the trifluoromethyl group will also exhibit negative potential. Conversely, the most positive potential is expected to be on the N-H proton of the pyrazole ring, making it the primary site for nucleophilic attack and hydrogen bond donation. The hydrogen atoms of the propyl group will also show regions of moderately positive potential.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals are key determinants of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
In this compound, the HOMO is expected to be distributed primarily over the pyrazole ring and the N2 nitrogen, consistent with its nucleophilic character. The electron-donating propyl group will have a minor contribution to raising the HOMO energy level. The LUMO, on the other hand, is expected to be localized predominantly on the pyrazole ring and significantly influenced by the electron-withdrawing trifluoromethyl group, which lowers its energy. The presence of the strong electron-withdrawing CF3 group is anticipated to result in a relatively large HOMO-LUMO gap, suggesting good kinetic stability for the molecule.
| Orbital | Predicted Localization | Influence of Substituents | Predicted Energy Level |
|---|---|---|---|
| HOMO | Pyrazole ring, N2 atom | Propyl group slightly raises energy | Relatively low due to CF3 influence |
| LUMO | Pyrazole ring, C3-CF3 region | Trifluoromethyl group significantly lowers energy | Low |
| HOMO-LUMO Gap | - | Increased by the opposing electronic nature of substituents | Relatively Large |
Molecular Geometry and Conformational Analysis
No dedicated studies on the molecular geometry and conformational analysis of this compound were identified. Such a study would typically involve quantum mechanical calculations to determine the most stable three-dimensional arrangement of the atoms.
Energetics and Preferences of Propyl Chain Conformations
Information regarding the energetic preferences of the propyl chain's various conformations (e.g., anti, gauche) attached to the pyrazole ring is not present in the surveyed literature. A conformational analysis would be necessary to determine the relative energies of different rotational isomers and identify the global minimum energy structure.
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic data are crucial for complementing experimental findings and aiding in spectral assignments. However, no published computational data for the NMR, IR, or UV-Vis spectra of this compound could be located.
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts
There are no available studies that report the theoretically calculated 1H, 13C, 19F, or 15N NMR chemical shifts for this compound. Such predictions are valuable for assigning experimental spectra and understanding the electronic environment of the nuclei.
Vibrational Frequencies and Infrared (IR) Spectroscopy Predictions
A computational analysis of the vibrational modes and the predicted IR spectrum of this compound has not been reported. This type of analysis helps in the assignment of experimental IR bands to specific molecular vibrations.
Electronic Transitions and Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions
No theoretical studies on the electronic transitions and predicted UV-Vis absorption spectrum of this compound were found. These calculations would provide insights into the electronic structure and the nature of the absorption bands.
Intermolecular Interactions and Aggregation Behavior
The molecular structure of this compound, featuring a hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen atom), alongside a lipophilic propyl group and an electron-withdrawing trifluoromethyl group, predisposes it to complex intermolecular interactions. These non-covalent forces are critical in determining the compound's physical properties and its behavior in various chemical and biological environments. Computational studies on pyrazole derivatives have provided a framework for understanding these interactions.
Hydrogen Bonding Networks Involving the Pyrazole N-H Moiety
The N-H moiety of the pyrazole ring is a primary site for hydrogen bond donation, a key factor in the formation of supramolecular structures. Theoretical studies on analogous pyrazole systems indicate that the N-H proton can form strong hydrogen bonds with the un-substituted nitrogen atom of an adjacent molecule. The presence of the electron-withdrawing trifluoromethyl group at the 3-position is expected to increase the acidity of the N-H proton, thereby strengthening its hydrogen bond donating capacity.
Computational models of similar pyrazole derivatives predict the formation of various hydrogen-bonded motifs, including cyclic dimers, trimers, and linear chains (catemers). The specific geometry and stability of these networks are influenced by the steric and electronic properties of the substituents on the pyrazole ring.
Table 1: Predicted Hydrogen Bond Parameters for a Dimer of a Structurally Related Trifluoromethylpyrazole
| Parameter | Predicted Value |
| N-H···N Bond Distance (Å) | 2.0 - 2.2 |
| N-H···N Bond Angle (°) | 160 - 180 |
| Dimerization Energy (kcal/mol) | -8 to -12 |
Note: Data is based on theoretical calculations for a model trifluoromethylpyrazole and serves as an illustrative example.
Analysis of Self-Association Tendencies
The propensity of this compound to self-associate is a direct consequence of the aforementioned hydrogen bonding capabilities. Molecular dynamics simulations and quantum chemical calculations on related pyrazoles have demonstrated a strong tendency for these molecules to form aggregates in both the solid state and in non-polar solvents.
Table 2: Common Self-Association Motifs in Pyrazole Derivatives
| Motif | Description |
| Cyclic Dimer | Two molecules linked by two N-H···N hydrogen bonds, forming a ring. |
| Cyclic Trimer | Three molecules forming a larger ring structure through hydrogen bonds. |
| Catemer (Chain) | Molecules linked in a linear fashion through a repeating N-H···N hydrogen bonding pattern. |
Further computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, would be invaluable in precisely quantifying the intermolecular interaction energies and elucidating the specific aggregation pathways for this compound.
Structure Function Relationship Principles of 5 Propyl 3 Trifluoromethyl 1h Pyrazole and Its Analogs
Impact of Trifluoromethylation on Molecular Characteristics
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in structural organic chemistry. nih.gov This strong electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive (-I) effect. researchgate.net This inductive pull of electrons away from the pyrazole (B372694) ring alters its electron density distribution, impacting its reactivity and the acidity of the N-H proton. mdpi.comresearchgate.net The electron-withdrawing properties of the CF3 group can enhance the electrophilic character at adjacent sites in a molecule. nih.gov
Table 1: Electronic Properties of the Trifluoromethyl Group
| Property | Description | Reference |
|---|---|---|
| Inductive Effect | Strong electron-withdrawing (-I) | researchgate.net |
| Electronegativity | High, intermediate between F and Cl | mdpi.com |
| Effect on Acidity | Increases the acidity of nearby protons | mdpi.com |
The trifluoromethyl group is considered to be sterically demanding. While its van der Waals radius is relatively small, it is known to be bulkier than a methyl group. mdpi.com Its steric profile is often compared to that of an ethyl or isopropyl group. This steric bulk can play a significant role in directing chemical reactions and influencing how the molecule fits into the active site of a biological target. researchgate.net In the context of 3-substituted pyrazoles, steric constraints imposed by substituents at the C3 and C5 positions are often determining factors in their reactivity and regioselectivity. mdpi.com
Table 2: Steric Parameters of the Trifluoromethyl Group
| Parameter | Value/Comparison | Reference |
|---|---|---|
| Van der Waals Volume | Larger than a methyl group | mdpi.com |
| Bioisosteric Replacement | Often used as a bioisostere for chlorine | mdpi.com |
The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. mdpi.com Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter in determining a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). sailife.com The Hansch π value, which represents the contribution of a substituent to lipophilicity, for a CF3 group is +0.88. mdpi.com This positive value indicates that the trifluoromethyl group makes the molecule more lipid-soluble.
Table 3: Lipophilicity Contribution of the Trifluoromethyl Group | Parameter | Value | Significance | Reference | | :--- | :--- | :--- | :--- | | Hansch π Value | +0.88 | Indicates increased lipophilicity | mdpi.com | | General Effect | Enhances transport across biological membranes | mdpi.com |
Role of the Propyl Substituent in Molecular Recognition and Interaction Potential
The propyl group, being an alkyl chain, possesses conformational flexibility due to rotation around its carbon-carbon single bonds. wikipedia.org This flexibility allows the propyl group to adopt various spatial orientations, which can be critical for optimal interaction with a binding site on a biological target. The preferred conformation will be the one that minimizes steric hindrance with the pyrazole ring and other parts of the molecule. The study of conformational analysis in heterocyclic compounds indicates that the spatial arrangement of alkyl substituents can significantly influence their chemical and biological properties. orientjchem.orgmdpi.com While specific studies on the conformational preferences of a propyl group on a pyrazole ring are not detailed in the provided search results, general principles of conformational analysis of substituted alkanes and cycloalkanes apply. researchgate.netncert.nic.in
Table 4: Properties of the Propyl Group
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | -CH2CH2CH3 | wikipedia.org |
| Conformational Flexibility | Rotation around C-C single bonds | wikipedia.org |
| Contribution to Volume | Increases overall molecular size and surface area | molinspiration.com |
Positional Isomerism and its Chemical Implications
Positional isomerism in substituted pyrazoles, particularly those containing a trifluoromethyl group, plays a crucial role in determining their chemical and physical properties. The location of the trifluoromethyl group, whether at the 3- or 5-position of the pyrazole ring, significantly influences the molecule's electronic landscape, reactivity, and potential applications. The synthesis of a specific regioisomer often requires carefully controlled reaction conditions to avoid the formation of isomeric mixtures, which can be challenging to separate.
Comparison of 3- and 5-Substituted Trifluoromethylpyrazoles
The synthesis of trifluoromethyl-substituted pyrazoles often leads to the formation of two possible regioisomers: the 3-CF3 and the 5-CF3 derivatives. The distribution of these products is highly dependent on the reaction conditions and the nature of the starting materials.
One of the most common methods for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. When an unsymmetrical diketone, such as 1,1,1-trifluoro-2,4-pentanedione, reacts with a hydrazine, a mixture of 3- and 5-trifluoromethylpyrazoles can be formed. The regioselectivity of this reaction is influenced by factors such as pH and the substituents on the hydrazine. For instance, the cyclocondensation of acetylenic ketones with aryl hydrazines can produce two difficult-to-separate regioisomeric pyrazoles mdpi.com. Similarly, reactions with 2-substituted 1,3-diketones and aryl hydrazines can yield mixtures of isomers, although in some cases, high regioselectivity can be achieved mdpi.com.
Strategic synthetic approaches have been developed to selectively obtain one isomer over the other.
Synthesis of 3-Trifluoromethylpyrazoles: A method for synthesizing 3-trifluoromethylpyrazoles involves the trifluoromethylation and cyclization of acetylenic ketones with phenylhydrazine, using a hypervalent iodine reagent under transition-metal-free conditions mdpi.com.
Synthesis of 5-Trifluoromethylpyrazoles: A highly regioselective method for synthesizing 5-trifluoromethylpyrazoles utilizes the [3 + 2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP). This catalyst-free reaction is noted for its operational simplicity, mild conditions, and high yields, effectively avoiding the common issue of forming regioisomeric mixtures organic-chemistry.orgacs.org. Another approach involves the cycloaddition reactions of 4-trifluoromethylsydnones with alkynes acs.org.
The different substitution patterns lead to distinct physical and chemical properties, which are summarized in the table below.
| Property | 3-Trifluoromethylpyrazoles | 5-Trifluoromethylpyrazoles |
| Synthesis | Often formed via cyclization of acetylenic ketones mdpi.com. | Can be synthesized with high regioselectivity via [3+2] cycloaddition reactions organic-chemistry.orgacs.org. |
| Tautomerism | The N-H proton can be on either nitrogen, but the electronic properties of the CF3 group influence the preferred tautomer. | The N-H proton can be on either nitrogen; the C5-substituted tautomer is stabilized by electron-withdrawing groups nih.gov. |
| Acidity | The electron-withdrawing CF3 group at the 3-position increases the acidity of the N-H proton. | The electron-withdrawing CF3 group at the 5-position also increases N-H acidity. |
| Reactivity | The electron density of the pyrazole ring is reduced, affecting its reactivity in electrophilic substitution reactions. | The electron density of the ring is similarly affected, influencing its chemical behavior. |
Regioisomeric Effects on Electronic Distribution and Reactivity
The position of the trifluoromethyl group, a potent electron-withdrawing substituent, has profound effects on the electronic distribution within the pyrazole ring. This, in turn, dictates the molecule's reactivity, acidity, and basicity.
The pyrazole ring is an aromatic system with two nitrogen atoms. The lone pair of electrons on the N1 nitrogen (the pyrrole-type nitrogen) is part of the aromatic sextet, while the lone pair on the N2 nitrogen (the pyridine-type nitrogen) lies in the plane of the ring. The strong inductive effect (-I) of the CF3 group withdraws electron density from the ring, regardless of its position. This general electron withdrawal deactivates the ring towards electrophilic attack and increases the acidity of the N-H proton.
Theoretical studies have shown that the electronic nature of substituents significantly influences the tautomeric equilibrium in 3(5)-substituted pyrazoles nih.gov.
Electron-withdrawing groups (like -CF3) tend to stabilize the system when they are located at the C5 position.
Electron-donating groups (like -CH3 or -propyl) favor the C3 configuration nih.gov.
For 5-propyl-3-trifluoromethyl-1H-pyrazole, this principle suggests a complex interplay. The electron-withdrawing CF3 group at C3 and the electron-donating propyl group at C5 influence the electronic properties of the ring. The CF3 group at the 3-position significantly lowers the electron density at the adjacent C4 and N2 positions. This electronic shift affects the basicity of the N2 nitrogen. While it was traditionally thought that electron-withdrawing groups on the pyrazole ring increase its basicity by increasing the acidity of the N-H proton, more recent studies suggest the opposite effect, with electron-donating groups at C3 increasing the ring's basicity nih.gov.
The regiochemistry of the substituents also dictates the outcome of synthetic reactions. In the formation of pyrazoles from unsymmetrical precursors, the more electrophilic carbonyl carbon is typically attacked first by the terminal nitrogen of the hydrazine. The high electrophilicity of a trifluoroacetyl group, for example, can direct this initial nucleophilic attack and ultimately determine the regiochemistry of the final pyrazole product researchgate.net. A combination of these steric and electronic factors is often responsible for the observed product distribution researchgate.net.
Computational Methodologies for Structure-Function Analysis
Computational chemistry provides powerful tools for understanding the relationship between the three-dimensional structure of molecules like this compound and their chemical functions. These methods allow for the exploration of molecular conformations and the prediction of interaction potentials.
Molecular Modeling Approaches for Conformational Space Exploration
The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly impact its properties and reactivity. For a molecule like this compound, rotations around single bonds (e.g., in the propyl group and the C-CF3 bond) give rise to various conformers.
Computational methods are used to explore this conformational space and identify low-energy, stable structures.
Ab initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to determine the structure and energy of molecules. For instance, a combination of gas-phase electron diffraction (GED) and theoretical calculations has been used to study the structure of 3,5-bis(trifluoromethyl)pyrazole researchgate.net. DFT calculations, using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to determine the preferential tautomeric structures of substituted pyrazoles based on the electronic characteristics of their substituents nih.gov.
Molecular Mechanics: This approach uses classical physics to model molecular systems. While less computationally expensive than quantum methods, it is effective for exploring the conformational landscape of flexible molecules by calculating the energies of thousands of potential conformers.
For pyrazole derivatives, computational studies have revealed very low energy differences (0.1–0.2 kcal mol⁻¹) between conformers arising from the rotation of trifluoromethyl groups, suggesting that these groups can be considered as free-rotors researchgate.net.
In Silico Assessment of Molecular Interaction Potentials based on Structural Features
Once stable conformations are identified, computational methods can be used to assess how the molecule might interact with other chemical species. This is crucial for predicting reactivity and understanding potential biological activity.
Key molecular properties derived from in silico analysis include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. They reveal electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For a pyrazole with a CF3 group, the region around the fluorine atoms would be highly negative, while the N-H proton would be strongly positive.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity acs.org. DFT calculations are commonly used to determine the energies and distributions of these orbitals acs.org.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.
These computational assessments, based on the specific structural features of regioisomers, help to rationalize the observed differences in their chemical properties and reactivity.
Principles of Substituent Effects on Reactivity and Chemical Properties
The chemical properties and reactivity of the pyrazole ring in this compound are governed by the combined electronic effects of the propyl and trifluoromethyl substituents.
The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups in organic chemistry. Its effects are:
Inductive Effect (-I): The high electronegativity of the fluorine atoms causes a strong withdrawal of electron density from the pyrazole ring through the sigma bonds. This effect deactivates the ring towards electrophilic substitution and increases the acidity of the N-H proton, making it more readily removed by a base.
Resonance Effect: The CF3 group does not have a significant resonance effect.
The propyl (-CH2CH2CH3) group is a weak electron-donating group. Its effects are:
Inductive Effect (+I): As an alkyl group, it donates electron density to the pyrazole ring through the sigma bond, slightly activating the ring.
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital. It also contributes to the electron-donating nature of the propyl group.
| Substituent | Position | Electronic Effect | Impact on Pyrazole Ring |
| Trifluoromethyl | 3 | Strong Electron-Withdrawing (-I) | Decreases electron density, increases N-H acidity, deactivates the ring to electrophilic attack. |
| Propyl | 5 | Weak Electron-Donating (+I) | Increases electron density, slightly activates the ring to electrophilic attack. |
The net effect is a highly polarized molecule. The strong electron-withdrawing nature of the CF3 group at the 3-position dominates, making the pyrazole ring electron-deficient compared to unsubstituted pyrazole. This significantly influences its reactivity in various chemical transformations. For example, the increased acidity of the N-H proton facilitates N-alkylation or N-acylation reactions. Conversely, the reduced electron density of the aromatic ring makes electrophilic substitution (e.g., nitration, halogenation) at the C4 position more difficult than in pyrazoles bearing only electron-donating groups.
Furthermore, these substituent effects are critical in directing the regioselectivity of synthetic procedures. The electronic character of substituents can alter the reactivity of different positions on the pyrazole ring, influencing how it interacts with other reagents nih.gov.
Hammett and Taft Parameters for Electronic Effects
The electronic influence of substituents on the pyrazole ring can be quantified using Hammett (σ) and Taft (σ*) parameters. These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent, which in turn affects the reactivity of the pyrazole core. The Hammett equation, in its general form, is log(K/K₀) = ρσ, where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactants, respectively, ρ is the reaction constant, and σ is the substituent constant wikipedia.orglibretexts.orgyoutube.com.
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property is reflected in its positive Hammett sigma (σ) values. Conversely, the propyl (-CH₂CH₂CH₃) group is an alkyl group and is considered a weak electron-donating group through an inductive effect, which is indicated by its negative σ value.
While specific Hammett constants for substituents on a pyrazole ring are not always readily available, general values derived from substituted benzoic acids can provide a good approximation of their electronic effects.
Interactive Table: Hammett (σ) and Taft (σ) Constants for Relevant Substituents*
| Substituent | σ_meta | σ_para_ | σ* (Taft) | Electronic Effect |
| -CF₃ | 0.43 | 0.54 | 0.91 | Strong Electron-Withdrawing |
| -CH₂CH₂CH₃ (propyl) | -0.07 | -0.13 | -0.115 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | 0.49 | Reference |
Data sourced from various standard compilations of Hammett and Taft parameters.
The strong electron-withdrawing nature of the trifluoromethyl group at C3 significantly decreases the electron density of the pyrazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. This electronic modulation also influences the acidity of the N-H proton, making it more acidic compared to an unsubstituted pyrazole. The weak electron-donating effect of the propyl group at C5 has a comparatively smaller, opposing effect.
Steric Parameters (e.g., Taft's Es) in Relation to Reaction Pathways
The propyl group at the C5 position of the pyrazole ring introduces moderate steric bulk. The trifluoromethyl group at C3, while electronically significant, has a comparable steric profile to the propyl group. The steric hindrance from these groups can influence the regioselectivity of reactions, particularly those involving substitution at the adjacent C4 position or at the N1 nitrogen.
Interactive Table: Taft Steric Parameter (Es) for Relevant Substituents
| Substituent | Taft's Es | Relative Steric Bulk |
| -CH₂CH₂CH₃ (propyl) | -1.60 | Moderate |
| -CF₃ | -2.40 | Moderate |
| -H | 0.00 | Minimal (Reference) |
| -CH₃ (methyl) | -1.24 | Small |
| -C(CH₃)₃ (tert-butyl) | -2.78 | Large |
Data sourced from standard compilations of Taft steric parameters.
Derivatization Strategies for Tailoring Molecular Functionality
The functionalization of the this compound core at various positions is a key strategy for modulating its physicochemical properties and biological activities. The rational introduction of different functional groups allows for the fine-tuning of the molecule for specific applications.
Strategic Introduction of Functional Groups at Various Positions (C4, N1, C3, C5)
C4 Position: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution, although the strong electron-withdrawing effect of the trifluoromethyl group at C3 can deactivate the ring towards this type of reaction. Halogenation (e.g., bromination or chlorination) is a common strategy to introduce a functional handle at C4. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The introduced halogen can then serve as a versatile point for further modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.
N1 Position: The N1 nitrogen of the pyrazole ring is a common site for derivatization, typically through N-alkylation or N-arylation reactions. Alkylation can be achieved using various alkyl halides or other electrophilic alkylating agents in the presence of a base beilstein-journals.orgrsc.org. The choice of base and solvent can influence the regioselectivity of N-alkylation in unsymmetrical pyrazoles. For instance, in some cases, steric hindrance from the C5-propyl group might direct alkylation to the N2 position, although N1 is often the thermodynamically favored product. N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids.
C3 and C5 Positions: Direct functionalization of the C3 and C5 positions of a pre-formed pyrazole ring can be challenging. Therefore, derivatization at these positions is often achieved by utilizing appropriately substituted precursors during the pyrazole synthesis. For example, to introduce different groups at the C3 position, one could start with a different trifluoromethylated β-diketone in the cyclocondensation reaction with hydrazine. Similarly, modifying the substituent at the C5 position can be accomplished by using a different ketone in the initial synthesis nih.govresearchgate.net. This approach allows for a wide range of analogs to be synthesized with diverse functionalities at these key positions.
Rational Design Based on Structural Modulations
The rational design of analogs of this compound involves a deep understanding of structure-activity relationships (SAR). By systematically modifying the substituents at different positions and evaluating the impact on the desired properties, it is possible to optimize the molecular design.
For example, if the goal is to enhance the lipophilicity of the molecule, introducing larger alkyl or aryl groups at the N1 or C4 positions could be a viable strategy. If specific interactions with a biological target are desired, functional groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) or other specific interactions can be strategically introduced.
Quantitative structure-activity relationship (QSAR) studies can further aid in the rational design process journal-academia.comscienceforecastoa.comresearchgate.net. By correlating physicochemical parameters (such as Hammett and Taft parameters) with biological activity, predictive models can be developed to guide the synthesis of new analogs with improved performance. For instance, if a QSAR model indicates that increased electron-withdrawing character at the C3 position enhances activity, analogs with substituents having a more positive σ value could be prioritized for synthesis. This iterative process of design, synthesis, and testing is fundamental to the development of novel pyrazole-based compounds with tailored functionalities.
Q & A
Advanced Research Questions
How can regioselectivity be controlled during alkylation of 3-trifluoromethylpyrazole precursors?
Regioselectivity in alkylation is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., CF₃) direct electrophiles to specific positions. For example, the CF₃ group at C3 stabilizes negative charge at C5, favoring alkylation at C5 .
- Base Selection : Strong bases (e.g., NaH) promote deprotonation at less hindered positions, while milder bases (K₂CO₃) may favor steric control .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific sites .
What strategies mitigate byproduct formation during trifluoromethylation of pyrazole derivatives?
- Catalyst Optimization : Copper(I) iodide or silver nitrate improves CF₃ group transfer efficiency, reducing side reactions like dimerization .
- Stoichiometric Control : Limiting excess CF₃I minimizes poly-trifluoromethylated byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the target compound from halogenated impurities .
How should researchers resolve discrepancies in reported reactivity data (e.g., conflicting melting points or yields)?
- Purity Assessment : Use HPLC to detect impurities (>98% purity threshold) .
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
- Cross-Validation : Confirm structural identity via multiple techniques (e.g., ¹⁹F NMR and X-ray) to rule out isomerism .
Q. Methodological Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
